1-(2-Bromophenyl)-4-methylpiperazine
Overview
Description
1-(2-Bromophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-bromophenylamine with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, where the amine group of 2-bromophenylamine attacks the piperazine ring, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including agrochemicals and dyes.
Biological Studies: It is employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(2-Bromophenyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-4-methylpiperazine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring. The presence of chlorine can affect the compound’s reactivity and binding affinity.
1-(2-Fluorophenyl)-4-methylpiperazine: The fluorine atom on the phenyl ring can enhance the compound’s lipophilicity and metabolic stability.
1-(2-Iodophenyl)-4-methylpiperazine: The iodine atom can increase the compound’s molecular weight and influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of a bromine atom and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDZLSJTFQULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288941 | |
Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250383-81-4 | |
Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250383-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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